Arclofenin

Hepatobiliary scintigraphy Hyperbilirubinemia OATP transporter

Arclofenin (CAS 87071-16-7) is a synthetic aryl iminodiacetic acid (IDA) derivative that serves as a bifunctional chelator for Technetium-99m (⁹⁹ᵐTc), producing the radiopharmaceutical ⁹⁹ᵐTc-Arclofenin used in hepatobiliary scintigraphy to evaluate hepatic function and biliary patency. The compound is listed in the FDA Global Substance Registration System under UNII RN145A0SVL and is classified as a diagnostic aid (hepatic function determination).

Molecular Formula C19H17ClN2O6
Molecular Weight 404.8 g/mol
CAS No. 87071-16-7
Cat. No. B1665601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArclofenin
CAS87071-16-7
SynonymsArclofenin
Molecular FormulaC19H17ClN2O6
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN(CC(=O)O)CC(=O)O
InChIInChI=1S/C19H17ClN2O6/c20-13-6-7-15(14(8-13)19(28)12-4-2-1-3-5-12)21-16(23)9-22(10-17(24)25)11-18(26)27/h1-8H,9-11H2,(H,21,23)(H,24,25)(H,26,27)
InChIKeyMSDLMFOYXOFYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arclofenin (CAS 87071-16-7) for Hepatobiliary Imaging: A Core Reference for Procurement Specifications


Arclofenin (CAS 87071-16-7) is a synthetic aryl iminodiacetic acid (IDA) derivative that serves as a bifunctional chelator for Technetium-99m (⁹⁹ᵐTc), producing the radiopharmaceutical ⁹⁹ᵐTc-Arclofenin used in hepatobiliary scintigraphy to evaluate hepatic function and biliary patency [1]. The compound is listed in the FDA Global Substance Registration System under UNII RN145A0SVL and is classified as a diagnostic aid (hepatic function determination) [2]. Chemically, it is N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-N-(carboxymethyl)glycine (C₁₉H₁₇ClN₂O₆; MW 404.8 Da), distinguished from other IDA analogs by its chlorinated benzophenone moiety, which confers a unique hepatocyte uptake profile resistant to competitive inhibition by bilirubin and bile salts [3].

Why Arclofenin Cannot Be Automatically Substituted by Other Tc-99m IDA Agents in Procurement


Within the ⁹⁹ᵐTc-IDA class, substitution of Arclofenin with common first-generation agents such as Lidofenin (HIDA) or second-generation agents like Disofenin (DISIDA) without quantitative justification risks compromising diagnostic specificity in hyperbilirubinemic patients. The organic anion transporter (OATP)-mediated hepatocyte uptake mechanism of ⁹⁹ᵐTc-IDA radiopharmaceuticals is differentially susceptible to competitive inhibition by endogenous bilirubin and bile salts [1]. In vitro evidence demonstrates that ⁹⁹ᵐTc-Arclofenin uptake is not inhibited by organic anions that profoundly suppress ⁹⁹ᵐTc-Disofenin and ⁹⁹ᵐTc-Lidofenin uptake, implying mechanistically distinct hepatic entry [2]. Direct clinical crossover studies confirm Arclofenin's pharmacokinetic equivalence to Disofenin in normal and impaired hepatobiliary function, but the in vitro resistance to bilirubin competition constitutes a critical procurement consideration when diagnostic performance in jaundiced populations is a selection criterion [3].

Arclofenin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Disofenin, Lidofenin, and Mebrofenin


Resistance of ⁹⁹ᵐTc-Arclofenin Hepatocyte Uptake to Competitive Inhibition by Organic Anions vs. ⁹⁹ᵐTc-Disofenin and ⁹⁹ᵐTc-Lidofenin

In a quantitative in vitro model using short-term cultured rat hepatocytes at 37°C, ⁹⁹ᵐTc-Arclofenin uptake was not inhibited by any of the organic anions tested, whereas ⁹⁹ᵐTc-Disofenin and ⁹⁹ᵐTc-Lidofenin uptake were significantly inhibited by 20 µM sulfobromophthalein, bilirubin, taurocholate, deoxycholate, chenodeoxycholate, and cholate [1]. This finding suggests a distinct transport mechanism for Arclofenin that is independent of the common anionic transport pathway shared by Disofenin and Lidofenin.

Hepatobiliary scintigraphy Hyperbilirubinemia OATP transporter

Comparative Resistance to Bilirubin-Mediated Uptake Inhibition: Arclofenin vs. Mebrofenin in Cultured Rat Hepatocytes

The same study demonstrated that ⁹⁹ᵐTc-Mebrofenin uptake was inhibited only modestly by taurocholate, deoxycholate, and bilirubin (p < 0.05), while ⁹⁹ᵐTc-Arclofenin uptake remained entirely unaffected by these same organic anions [1]. This positions Arclofenin as exhibiting even lower susceptibility to bilirubin competition than Mebrofenin, which is commercially regarded as the agent of choice for hyperbilirubinemic patients.

Cholescintigraphy Jaundice Biliary imaging

Clinical Crossover Pharmacokinetic Equivalence: ⁹⁹ᵐTc-Arclofenin vs. ⁹⁹ᵐTc-Disofenin in Patients

In a crossover patient study (n=14) directly comparing ⁹⁹ᵐTc-Arclofenin with ⁹⁹ᵐTc-Disofenin, the two agents demonstrated close similarity in blood pool retention, gross liver/heart ratios, and liver washout parameters [1]. Combined with the in vitro resistance to organic anion inhibition, this clinical equivalence establishes Arclofenin as a functionally comparable but mechanistically differentiated alternative to Disofenin.

Crossover patient study Blood pool retention Liver washout

In Vivo Biodistribution in Animal Models of Hepatocellular Dysfunction: Arclofenin vs. Disofenin and Lidofenin

Organ distribution studies at 1 h post-injection across four rat models of hepatocellular dysfunction (active parenchymal destruction, fatty metamorphosis, cirrhosis, and normal controls) demonstrated that the distribution kinetics of ⁹⁹ᵐTc-Arclofenin are closely comparable to ⁹⁹ᵐTc-Disofenin in all animal models, and both agents outperformed ¹³¹I-Rose Bengal and other experimental IDA derivatives [1]. The study screened six novel ⁹⁹ᵐTc-IDA derivatives alongside established comparators, identifying Arclofenin as the lead chlorophenyl-substituted candidate warranting clinical evaluation.

Biodistribution Hepatocellular damage Preclinical screening

Structural Differentiation: Chlorophenyl-Substituted IDA Scaffold vs. Alkyl-Substituted IDA Analogs

Arclofenin incorporates a 2-benzoyl-4-chlorophenyl substituent on the IDA backbone, distinguishing it from alkyl-substituted analogs such as Disofenin (diisopropyl) and Lidofenin (dimethyl). The chlorophenyl moiety increases molecular weight (404.8 Da vs. ~354 Da for Lidofenin) and alters lipophilicity, which influences both protein binding and hepatocyte transporter recognition [1]. Reviews of ⁹⁹ᵐTc-IDA structure-activity relationships indicate that larger aromatic substituents generally enhance bilirubin tolerance, consistent with the in vitro finding that Arclofenin uptake is resistant to bilirubin competition while Lidofenin uptake is fully inhibited [2].

Structure-activity relationship Lipophilicity Protein binding

Patent-Defined Diagnostic Kit Formulation: Arclofenin as a Defined Iminodiacetic Acid Component

U.S. Patent 4,454,107 explicitly claims Arclofenin (N-[N'-{2-(2-chlorobenzoyl)-4-chlorophenyl}carbamoylmethyl]iminodiacetic acid) as one of the specified IDA compounds for ⁹⁹ᵐTc diagnostic kit preparation, with a defined weight ratio of 10–100 parts IDA compound to 1 part tin as stannous chloride dihydrate [1]. This patent-based specification provides a regulatory-grade formulation reference that generic IDA compounds not explicitly claimed in the patent lack, enabling reproducible kit manufacturing under GMP conditions.

Radiopharmaceutical kit GMP manufacturing Lyophilized formulation

Arclofenin Best-Fit Procurement and Research Application Scenarios Based on Quantitative Evidence


Nuclear Medicine Radiopharmacy Procurement for Hyperbilirubinemic Patient Populations

Based on direct head-to-head evidence that ⁹⁹ᵐTc-Arclofenin hepatocyte uptake is not inhibited by organic anions including bilirubin, while ⁹⁹ᵐTc-Disofenin and ⁹⁹ᵐTc-Lidofenin uptake are fully inhibited [1], procurement of Arclofenin is specifically justified for nuclear medicine departments with a high throughput of jaundiced patients (serum bilirubin >5 mg/dL). Arclofenin provides comparable clinical imaging performance to Disofenin in normobilirubinemic patients while offering a mechanistic safety margin for diagnostic image quality when hyperbilirubinemia is present or anticipated.

Preclinical Hepatobiliary Imaging Research and Novel Radiopharmaceutical Development

The comprehensive validation of Arclofenin across four rat models of hepatocellular dysfunction (CCl₄ cirrhosis, galactosamine hepatitis, acetaminophen toxicity, and normal controls) with direct comparison to Disofenin, Lidofenin, and ¹³¹I-Rose Bengal [1] makes Arclofenin the best-characterized chlorophenyl-substituted IDA scaffold for preclinical research. Investigators developing next-generation hepatobiliary imaging agents can use Arclofenin as a structurally defined reference standard for benchmarking novel compounds, particularly those targeting bilirubin-resistant hepatic uptake mechanisms.

Hepatocyte Transporter Mechanism Studies: OATP Selectivity Profiling

The finding that ⁹⁹ᵐTc-Arclofenin's hepatocyte uptake is not inhibited by any of six organic anions that inhibit ⁹⁹ᵐTc-Disofenin and ⁹⁹ᵐTc-Lidofenin [1] strongly suggests that Arclofenin exploits a distinct hepatic transport mechanism. Procurement of Arclofenin as a chemical probe is indicated for academic and pharmaceutical research programs investigating organic anion transporting polypeptide (OATP) substrate specificity, bilirubin-transporter interactions, or the molecular basis of drug-induced hyperbilirubinemia.

GMP Radiopharmaceutical Kit Manufacturing with Patent-Defined Specifications

U.S. Patent 4,454,107 provides explicit formulation parameters for Arclofenin-containing diagnostic kits, specifying a weight ratio of 10–100 parts of N-[N'-(2-benzoyl-4-chlorophenyl)carbamoylmethyl]iminodiacetic acid to 1 part tin as stannous chloride dihydrate [1]. This regulatory-grade formulation reference supports industrial procurement of Arclofenin for GMP kit manufacturing, offering a patent-backed starting specification that unclaimed IDA analogs lack, thereby reducing formulation development risk and regulatory submission complexity.

Quote Request

Request a Quote for Arclofenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.